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Compound of Interest

Compound Name: Hexachlorodisilane

Cat. No.: B081481

For Researchers, Scientists, and Drug Development Professionals

Hexachlorodisilane (HCDS), a colorless liquid with the formula SizCls, is a valuable precursor
in the semiconductor and chemical synthesis industries.[1] Its high reactivity, particularly its
sensitivity to moisture and potential for shock-sensitive byproduct formation, necessitates
stringent safety protocols to prevent accidents and ensure the well-being of laboratory
personnel. This guide provides an in-depth overview of the essential safety precautions,
handling procedures, and storage requirements for Hexachlorodisilane, supplemented with
detailed experimental protocols and visual workflows.

Chemical and Physical Properties

Hexachlorodisilane is a combustible liquid that reacts violently with water and moisture in the
air to liberate corrosive hydrogen chloride gas.[2][3][4] Understanding its physical and chemical
properties is fundamental to its safe management.
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Property Value Source
Molecular Formula Si2Cle [3]
Molecular Weight 268.89 g/mol [3]
Appearance Colorless liquid [3]
Boiling Point 144-146 °C

Melting Point Not available

Density 1.562 g/mL at 25 °C [4]
Vapor Pressure 12 mm Hg @ 40 °C

Flash Point Combustible liquid [2]
Autoignition Temperature Ignites in air at >150°C [2][5]

Hazard Identification and GHS Classification

Hexachlorodisilane is classified as a hazardous substance with the following GHS

classifications:

Flammable liquids: Category 4[2]

Skin corrosion/irritation: Category 1B[2]

Serious eye damage/eye irritation: Category 1[2]

[2]
Signal Word: Danger[2]
Hazard Statements:[2]
e H227: Combustible liquid

e H314: Causes severe skin burns and eye damage

Specific target organ toxicity (single exposure): Category 3 (May cause respiratory irritation)
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e H318: Causes serious eye damage

o H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling Hexachlorodisilane to prevent contact and

exposure.

PPE Category

Specification

Source

Hand Protection

Neoprene or nitrile rubber

gloves.

[2]

Eye Protection

Chemical goggles or a face
shield. Contact lenses should

not be worn.

[2]

Skin and Body Protection

Wear suitable protective
clothing. A flame-resistant lab

coat is recommended.

[2]

Respiratory Protection

A NIOSH-certified combination
organic vapor/acid gas (yellow
cartridge) respirator is
recommended where

inhalation exposure may occur.

[2]

Safe Handling Procedures

All manipulations of Hexachlorodisilane should be performed in a well-ventilated area,

preferably within a certified chemical fume hood or a glovebox under an inert atmosphere.

General Handling Workflow
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Caption: General workflow for handling Hexachlorodisilane.

Key Handling Precautions:

e Avoid all eye and skin contact and do not breathe vapor or mist.[2]

e Ground and bond containers and receiving equipment to prevent static discharge.[2]
» Use only non-sparking tools.[2]

o Keep away from heat, sparks, open flames, and hot surfaces.[2]

o Work in a well-ventilated area to prevent the accumulation of vapors.[2]

 Emergency eye wash fountains and safety showers must be readily available in the
immediate vicinity of any potential exposure.[2]

Storage Requirements

Proper storage of Hexachlorodisilane is critical to prevent degradation and the formation of
hazardous byproducts.
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Storage Conditions

Parameter Requirement Source

] Tightly closed, sealed,
Container ] ) ) [2]
corrosion-resistant containers.

Dry, inert environment (e.g.,
Atmosphere ] [2]
under nitrogen).

Temperature Cool place, away from heat. [2]

) Well-ventilated, locked-up
Location [2]
area.

) ) Acids, alcohols, oxidizing
Incompatible Materials [2]
agents.

Maximum Storage Time No longer than one year. [2][5]

Long-Term Storage Risks

On long-term storage (greater than one year), Hexachlorodisilane may form explosive
byproducts.[2][5] Several incidents of shock-sensitive detonations have been reported,
particularly when there is evidence of package seal deterioration and partial hydrolysis.[2][5]
Regular inspection of containers for integrity is crucial.[2]

Emergency Procedures
Spill Response
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Caption: Decision-making workflow for a Hexachlorodisilane spill.
In the event of a spill:
e Remove all ignition sources.[2]

o Evacuate unnecessary personnel.[2]
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Wear appropriate PPE as described in Section 3.[2]

Contain the spill with dikes or absorbents.[2]

Clean up the spill using an absorbent material and collect it with non-sparking tools.[2]

Prevent entry into sewers and public waters.[2]
Fire Fighting
e Use only dry media to extinguish flames. Do not use water.[2]

o Water spray or fog should only be used to knock down hydrogen chloride vapors downwind
from the fire.[2]

» Firefighters should wear proper protective equipment, including respiratory protection.[2]

First Aid

Exposure Route First Aid Measures Source

Remove victim to fresh air and
Inhalation keep at rest. Get medical [2]

advice/attention.

Wash with plenty of soap and
Skin Contact water. Get immediate medical [2]

advice/attention.

Immediately flush eyes
thoroughly with water for at
least 15 minutes. Remove
Eye Contact contact lenses if present and [2]
easy to do. Continue rinsing.
Get immediate medical

advice/attention.

Never give anything by mouth
Ingestion to an unconscious person. Get  [2]

medical advice/attention.
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Experimental Protocols

The following are examples of experimental protocols involving Hexachlorodisilane. These
are intended as a guide and must be adapted to specific laboratory conditions and risk
assessments.

Experiment 1: Safe Disposal of Hexachlorodisilane via
Hydrolysis and Neutralization

This protocol is based on a method for the safe and efficient disposal of HCDS liquid in large

guantities.
Objective: To safely neutralize Hexachlorodisilane liquid.
Methodology:

e Preparation: Conduct the entire procedure in a nitrogen glovebox to prevent fire and
explosion from hydrogen evolution.

e Hydrolysis:

o

Use a mechanical stirrer with a propeller in a suitable reaction vessel.

Add water to the vessel. The recommended weight ratio of HCDS to water is 1:25.

[¢]

[¢]

Feed the liquid HCDS into the vapor space above the water at a controlled rate (e.g., ~20

g/min ) using a needle valve.

Stir the mixture at a high speed (e.g., 1000 rpm) throughout the addition. This reaction is

[¢]

reported to be mild and without significant fuming.
e Neutralization:
o Prepare a 20 wt% aqueous potassium hydroxide (KOH) solution.

o Slowly add the KOH solution to the suspension from the hydrolysis step. The required
weight ratio of KOH to HCDS is 2:1 to achieve a final pH of approximately 12.6.
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o Monitor for the evolution of hydrogen gas, which begins around pH 5.

o Continue stirring until the residual deposit is completely dissolved (approximately 2 hours).

Experiment 2: Chemical Vapor Deposition (CVD) of
Silicon Nitride Films

This protocol is a generalized procedure based on literature for the low-pressure chemical
vapor deposition (LPCVD) of silicon nitride films using HCDS and ammonia.

Objective: To deposit silicon nitride thin films on a substrate.
Methodology:
e System Preparation:
o The deposition is performed in a minibatch-type vertical furnace.
o Ensure all gas lines and the reaction chamber are leak-tight and purged with an inert gas.

o Deposition Parameters:

o

Substrate Temperature: 250 °C to 700 °C.

Pressure: 0.5 to 1.4 Torr.

[¢]

o

Process Gases: Ammonia (NHs) and Hexachlorodisilane (HCDS).

o

Gas Flow Ratio: A typical ratio is 1000 sccm of NHs to 10 sccm of HCDS.

e Deposition Process:

o Heat the furnace to the desired deposition temperature.

o Introduce the process gases into the reaction chamber at the specified flow rates and
pressure.

o The deposition time will depend on the desired film thickness.
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o After deposition, purge the chamber with an inert gas before cooling down and removing
the substrates.

Experiment 3: Reduction of Phosphine Oxides

This protocol describes a general method for the reduction of phosphine oxides to phosphines
using HCDS.

Objective: To synthesize phosphines from their corresponding oxides.
Methodology:
e Reaction Setup:

o All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen
or argon).

o The reaction should be carried out in a fume hood.

e Procedure:

[e]

Dissolve the phosphine oxide in a suitable anhydrous solvent (e.g., dichloromethane) in a
reaction flask equipped with a magnetic stirrer and a septum.

o Slowly add Hexachlorodisilane to the solution via syringe. The reaction is often
exothermic, and the addition rate should be controlled.

o Stir the reaction mixture at room temperature or with gentle heating as required.

o Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or 3P
NMR).

o Upon completion, the reaction is quenched, and the product is isolated and purified.

Logical Relationships in HCDS Safety

The following diagram illustrates the interconnectedness of safety measures for handling
Hexachlorodisilane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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